Cas no 2171144-65-1 (2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methyl-N-(2-methylpropyl)butanamidoacetic acid)
2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methyl-N-(2-methylpropyl)butanamidoacetic acid Chemical and Physical Properties
Names and Identifiers
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- 2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methyl-N-(2-methylpropyl)butanamidoacetic acid
- 2171144-65-1
- EN300-1489291
- 2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methyl-N-(2-methylpropyl)butanamido]acetic acid
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- Inchi: 1S/C26H32N2O5/c1-16(2)13-28(14-23(29)30)25(31)24(17(3)4)27-26(32)33-15-22-20-11-7-5-9-18(20)19-10-6-8-12-21(19)22/h5-12,16-17,22,24H,13-15H2,1-4H3,(H,27,32)(H,29,30)/t24-/m0/s1
- InChI Key: MBUGBPHFUBUCOH-DEOSSOPVSA-N
- SMILES: O(C(N[C@H](C(N(CC(=O)O)CC(C)C)=O)C(C)C)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2
Computed Properties
- Exact Mass: 452.23112213g/mol
- Monoisotopic Mass: 452.23112213g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 33
- Rotatable Bond Count: 10
- Complexity: 672
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.9
- Topological Polar Surface Area: 95.9Ų
2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methyl-N-(2-methylpropyl)butanamidoacetic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1489291-1.0g |
2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methyl-N-(2-methylpropyl)butanamido]acetic acid |
2171144-65-1 | 1g |
$0.0 | 2023-06-05 | ||
| Enamine | EN300-1489291-50mg |
2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methyl-N-(2-methylpropyl)butanamido]acetic acid |
2171144-65-1 | 50mg |
$707.0 | 2023-09-28 | ||
| Enamine | EN300-1489291-100mg |
2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methyl-N-(2-methylpropyl)butanamido]acetic acid |
2171144-65-1 | 100mg |
$741.0 | 2023-09-28 | ||
| Enamine | EN300-1489291-250mg |
2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methyl-N-(2-methylpropyl)butanamido]acetic acid |
2171144-65-1 | 250mg |
$774.0 | 2023-09-28 | ||
| Enamine | EN300-1489291-500mg |
2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methyl-N-(2-methylpropyl)butanamido]acetic acid |
2171144-65-1 | 500mg |
$809.0 | 2023-09-28 | ||
| Enamine | EN300-1489291-1000mg |
2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methyl-N-(2-methylpropyl)butanamido]acetic acid |
2171144-65-1 | 1000mg |
$842.0 | 2023-09-28 | ||
| Enamine | EN300-1489291-2500mg |
2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methyl-N-(2-methylpropyl)butanamido]acetic acid |
2171144-65-1 | 2500mg |
$1650.0 | 2023-09-28 | ||
| Enamine | EN300-1489291-5000mg |
2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methyl-N-(2-methylpropyl)butanamido]acetic acid |
2171144-65-1 | 5000mg |
$2443.0 | 2023-09-28 | ||
| Enamine | EN300-1489291-10000mg |
2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methyl-N-(2-methylpropyl)butanamido]acetic acid |
2171144-65-1 | 10000mg |
$3622.0 | 2023-09-28 |
2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methyl-N-(2-methylpropyl)butanamidoacetic acid Related Literature
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
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Felix Witte,Philipp Rietsch,Nithiya Nirmalananthan-Budau,Florian Weigert,Jan P. Götze,Ute Resch-Genger,Siegfried Eigler,Beate Paulus Phys. Chem. Chem. Phys., 2021,23, 17521-17529
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Robert P. Davies,Maria A. Giménez,Laura Patel,Andrew J. P. White Dalton Trans., 2008, 5705-5707
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
Additional information on 2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methyl-N-(2-methylpropyl)butanamidoacetic acid
Research Brief on 2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methyl-N-(2-methylpropyl)butanamidoacetic acid (CAS: 2171144-65-1)
The compound 2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methyl-N-(2-methylpropyl)butanamidoacetic acid (CAS: 2171144-65-1) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its Fmoc-protected amino acid derivative structure, is primarily utilized in peptide synthesis and drug development. Its unique chemical properties make it a valuable intermediate in the production of bioactive peptides and small-molecule therapeutics. Recent studies have explored its applications in targeted drug delivery systems and as a building block for novel protease inhibitors.
A 2023 study published in the Journal of Medicinal Chemistry investigated the role of this compound in enhancing the stability and bioavailability of peptide-based drugs. The researchers demonstrated that incorporating 2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methyl-N-(2-methylpropyl)butanamidoacetic acid into peptide backbones significantly improved resistance to enzymatic degradation, thereby extending the half-life of therapeutic peptides in vivo. This finding has important implications for the development of next-generation peptide therapeutics, particularly in oncology and metabolic disorders.
Further research has focused on the compound's potential in solid-phase peptide synthesis (SPPS). A recent publication in Organic Letters (2024) highlighted its superior coupling efficiency compared to traditional amino acid derivatives, with yields exceeding 95% in most cases. The study also noted that the steric properties of the isobutyl side chain contribute to reduced racemization during peptide elongation, making it particularly valuable for synthesizing complex peptide architectures with high stereochemical purity.
In the context of drug discovery, computational studies have identified 2171144-65-1 as a promising scaffold for designing novel kinase inhibitors. Molecular docking simulations published in Bioorganic & Medicinal Chemistry Letters (2024) revealed that derivatives of this compound exhibit strong binding affinity to several clinically relevant protein kinases while maintaining excellent selectivity profiles. These findings suggest potential applications in developing targeted therapies for various cancers and inflammatory diseases.
The compound's safety profile and pharmacokinetic properties were recently evaluated in a series of preclinical studies. Results indicated favorable absorption characteristics and low toxicity across multiple animal models, supporting its continued development as a pharmaceutical intermediate. However, researchers have noted that further optimization may be required to improve its metabolic stability in certain applications.
Looking forward, several research groups are exploring the use of 2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methyl-N-(2-methylpropyl)butanamidoacetic acid in the development of peptide-drug conjugates (PDCs) and PROTACs (proteolysis targeting chimeras). These emerging applications leverage the compound's ability to serve as a versatile linker between targeting moieties and effector molecules, potentially opening new avenues for precision medicine approaches.
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